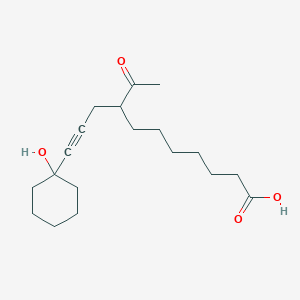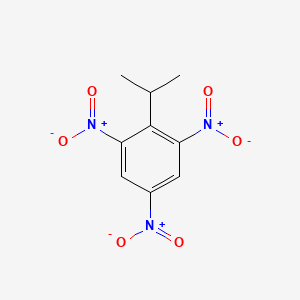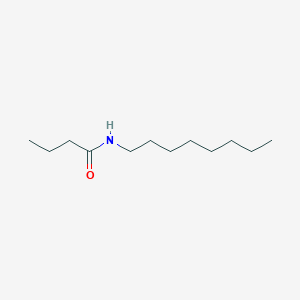![molecular formula C17H24N2O B14633832 Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- CAS No. 56098-37-4](/img/structure/B14633832.png)
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- is a complex organic compound characterized by its unique structure, which includes a decahydro-2-methylpyrido[1,2-a][1,4]diazepine ring system attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the diazepine ring through the condensation of a diketone with an aromatic diamine in the presence of a catalyst such as indium chloride in acetonitrile . The resulting intermediate can then be further reacted with a phenyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Indium chloride, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone Derivatives: Such as Benzophenone-1 and Benzophenone-4, which share structural similarities but differ in their functional groups and applications.
Diazepine Compounds: Including chlordiazepoxide and diazepam, which are well-known for their anxiolytic properties.
Uniqueness
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- is unique due to its specific ring structure and the presence of both diazepine and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
56098-37-4 |
|---|---|
Fórmula molecular |
C17H24N2O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(2-methyl-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H24N2O/c1-18-11-15(17(20)14-7-3-2-4-8-14)12-19-10-6-5-9-16(19)13-18/h2-4,7-8,15-16H,5-6,9-13H2,1H3 |
Clave InChI |
BWHZPNHBJRAVBC-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCCCN2CC(C1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


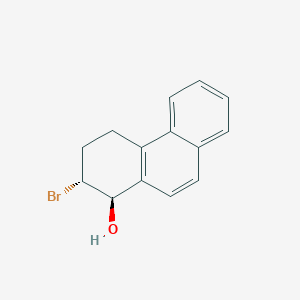
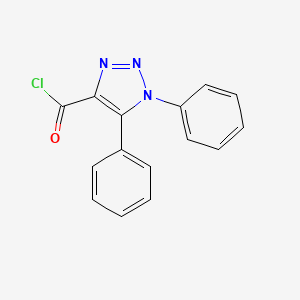
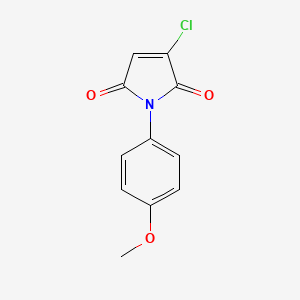
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
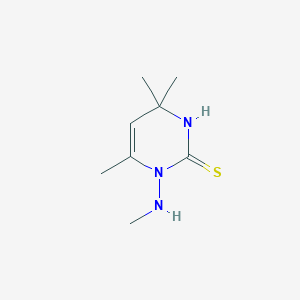

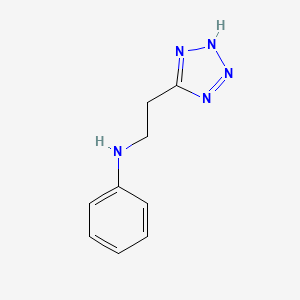

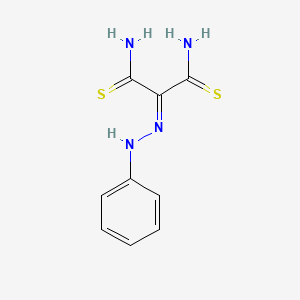
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
